REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[C:12]([O:13]C)=[C:11]([O:15]C)[C:10]([Cl:17])=[C:9]2[C:4]=1[CH2:5][CH2:6][NH:7][CH2:8]2.[BrH:18]>>[BrH:18].[Cl:2][C:3]1[C:12]([OH:13])=[C:11]([OH:15])[C:10]([Cl:17])=[C:9]2[C:4]=1[CH2:5][CH2:6][NH:7][CH2:8]2 |f:0.1,3.4|
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Name
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5,8-Dichloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=C2CCNCC2=C(C(=C1OC)OC)Cl
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Name
|
|
Quantity
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10 mL
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Type
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reactant
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
refluxed for 5 hours before evaporation
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Duration
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5 h
|
Type
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CUSTOM
|
Details
|
The remaining residue was evaporated twice from toluene
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Name
|
|
Type
|
product
|
Smiles
|
Br.ClC1=C2CCNCC2=C(C(=C1O)O)Cl
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |